4-(4-Hydroxy-2-methylphenoxy)-2-methylphenol
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Overview
Description
4-(4-Hydroxy-2-methylphenoxy)-2-methylphenol is an organic compound characterized by the presence of two phenolic groups connected via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-2-methylphenoxy)-2-methylphenol typically involves the reaction of 4-hydroxy-2-methylphenol with 2-methylphenol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ether linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-2-methylphenoxy)-2-methylphenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitro-substituted phenols.
Scientific Research Applications
4-(4-Hydroxy-2-methylphenoxy)-2-methylphenol has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 4-(4-Hydroxy-2-methylphenoxy)-2-methylphenol exerts its effects involves interactions with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This compound may also inhibit specific enzymes or signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2-Hydroxyquinoline: Exhibits antimicrobial properties and is used in drug development.
4-Hydroxyquinoline: Similar to 2-hydroxyquinoline, with applications in medicinal chemistry.
Uniqueness
4-(4-Hydroxy-2-methylphenoxy)-2-methylphenol is unique due to its dual phenolic structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
CAS No. |
51857-43-3 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methylphenoxy)-3-methylphenol |
InChI |
InChI=1S/C14H14O3/c1-9-8-12(4-5-13(9)16)17-14-6-3-11(15)7-10(14)2/h3-8,15-16H,1-2H3 |
InChI Key |
MXVPMDQKXQGMSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC2=CC(=C(C=C2)O)C |
Origin of Product |
United States |
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